molecular formula C5H6O5-2 B1227619 Citramalate

Citramalate

Cat. No. B1227619
M. Wt: 146.1 g/mol
InChI Key: XFTRTWQBIOMVPK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Citramalate(2-) is a dicarboxylic acid dianion that is obtained by removal of a proton from both of the carboxylic acid groups of citramalic acid. It has a role as a human metabolite and a plant metabolite. It derives from a butenedioate. It is a conjugate base of a citramalic acid.

Scientific Research Applications

Citramalate Production in Escherichia coli

Citramalic acid (citramalate) is a potential precursor for the production of methacrylic acid from renewable resources. Studies have shown that Escherichia coli, when engineered to express the citramalate synthase gene, can effectively produce citramalate. Modifications in certain gene expressions, such as gltA and ackA, have significantly increased citramalate accumulation in E. coli. Fed-batch processes using glucose feed have resulted in high yields of citramalate, demonstrating the potential of this method in industrial applications (Wu & Eiteman, 2016); (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).

Citramalate in Bio-based Methylmethacrylate Production

Citramalic acid plays a crucial role in the biocatalytic and chemocatalytic production of bio-based methylmethacrylate, a monomer used in high-performance materials like Perspex. Engineered E. coli strains and fed-batch bioprocesses have achieved high concentrations of citramalate, demonstrating a practical approach for the integrated production of methylmethacrylate (Webb et al., 2017).

Systems Analysis of Citramalate Production

A systems analysis of E. coli producing citramalate revealed the resilience of its physiology during the accumulation and export of this nonnative organic acid. The analysis showed that E. coli can adjust to the redirection of metabolic resources towards citramalate production, making it an excellent choice for manufacturing similar small, polar, foreign molecules (Webb et al., 2019).

Citramalate in Citrus Fruit Acid Metabolism

Citramalate may influence the acid metabolism in citrus fruits. The inhibition of aconitase activity in citrus fruit, potentially caused by citramalate, contributes to acid accumulation and affects fruit quality. This relationship highlights citramalate's role in the broader metabolic pathways of plants (Degu et al., 2011).

Pitaya as a Citramalate Resource

Pitaya (dragon fruit) has been identified as a rich source of citramalic acid. The discovery of high concentrations of citramalic acid in pitaya opens avenues for its use in medicine and cosmetics, demonstrating the potential of this fruit as a natural resource for citramalic acid production (Wu et al., 2020).

properties

Product Name

Citramalate

Molecular Formula

C5H6O5-2

Molecular Weight

146.1 g/mol

IUPAC Name

2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2

InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-L

SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

synonyms

alpha-methylmalate
citramalate
citramalate, (+-)-isomer
citramalate, (R)-isomer
citramalate, (S)-isomer
citramalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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